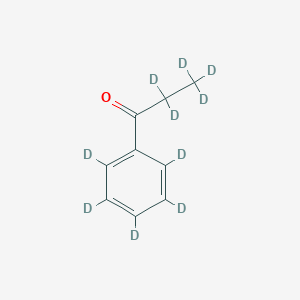

Propiophenone-D10

Description

Overview of Isotopic Labeling Principles and Applications in Modern Chemistry

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By replacing an atom in a molecule with its isotope, scientists can investigate reaction mechanisms and metabolic pathways. wikipedia.orgnumberanalytics.com The isotopes can be either stable, like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). metwarebio.com The choice of isotope depends on the specific application and the analytical technique being used. numberanalytics.com

Stable isotope labeling, in particular, has become a cornerstone of modern research, with applications in drug development, metabolic research, and environmental studies. studysmarter.co.uk This method allows for the precise tracking of molecules and provides insights into complex biological and chemical processes. metwarebio.comcreative-proteomics.com The presence of the stable isotope can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

The Role of Deuterium in Elucidating Molecular Structure and Reactivity

Deuterium (²H), a stable isotope of hydrogen, plays a crucial role in understanding molecular structure and reactivity. britannica.com Its nucleus contains one proton and one neutron, making it twice as heavy as protium (B1232500) (¹H). britannica.com This difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. wikipedia.org

This stronger bond results in a phenomenon known as the kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. researchgate.net This effect is a powerful tool for studying reaction mechanisms. researchgate.netresearchgate.net Deuterium's unique nuclear properties also make it valuable in NMR spectroscopy for structure determination. thalesnano.comstudymind.co.uk

Contextualizing Propiophenone-D10 within the Field of Deuterated Ketones as a Research Probe

Deuterated ketones, including this compound, are important research tools. rsc.orgrsc.org The presence of deuterium at specific positions allows for detailed investigations into reaction mechanisms and metabolic pathways of ketones. rsc.org For instance, α-deuterated ketones are synthesized to study the mechanisms of various chemical transformations. rsc.orgresearchgate.net

This compound, with deuterium atoms replacing all ten hydrogen atoms of propiophenone (B1677668), serves as a valuable internal standard in analytical chemistry, particularly in mass spectrometry-based quantification. cerilliant.comscioninstruments.com Its distinct mass allows it to be easily differentiated from its non-deuterated counterpart, ensuring accurate measurements. cerilliant.com

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentadeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIOVPPHQSLHCZ-CFTAVCBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of Propiophenone D10

Propiophenone-D10 is the deuterated analog of propiophenone (B1677668), where all hydrogen atoms have been replaced by deuterium (B1214612).

| Property | Value |

| Molecular Formula | C₉D₁₀O cdnisotopes.com |

| Molecular Weight | 144.24 g/mol nih.gov |

| CAS Number | 288400-96-4 cdnisotopes.com |

| Appearance | Colorless to pale yellow liquid cdnisotopes.com |

| Isotopic Purity | Typically >98% cdnisotopes.com |

Synthesis and Manufacturing of Propiophenone D10

The synthesis of deuterated ketones like Propiophenone-D10 often involves methods that facilitate hydrogen-deuterium exchange or utilize deuterated starting materials. One common approach is the α-deuteration of ketones using heavy water (D₂O) in the presence of an acid or base catalyst. rsc.orgresearchgate.net More recent methods have explored superacid-catalyzed protocols and reductive deuteration using magnesium and D₂O to achieve high deuteration efficiency. rsc.orgcas.cnacs.org

Purification of the final product is typically achieved through standard laboratory techniques such as distillation or chromatography to ensure high isotopic and chemical purity. Characterization is then performed using analytical methods like NMR and mass spectrometry to confirm the structure and the extent of deuteration.

Propiophenone D10 in Mechanistic Organic Chemistry and Kinetic Studies

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIE)

Primary Deuterium (B1214612) Kinetic Isotope Effects in Rate-Determining Steps

A primary deuterium kinetic isotope effect (1° DKIE) is observed when a bond to a deuterium-labeled atom is broken or formed in the rate-determining step of a reaction. princeton.edulibretexts.org The magnitude of the 1° DKIE, typically expressed as the ratio kH/kD, provides valuable information about the transition state of the reaction. For the C-H bond, this ratio is usually between 1 and 8. libretexts.org

The theoretical basis for the primary KIE lies in the difference in zero-point vibrational energies between a C-H and a C-D bond. nih.gov The C-D bond has a lower zero-point energy due to the heavier mass of deuterium, making it stronger and requiring more energy to break. wikipedia.orglibretexts.org Consequently, reactions involving the cleavage of a C-D bond are generally slower than those involving a C-H bond. wikipedia.org

In studies involving Propiophenone-D10, if deuteration is at a position where a C-H bond is broken in the rate-determining step, a significant primary KIE will be observed. This would indicate that the cleavage of this specific bond is kinetically significant. For example, in an enolization reaction where the α-proton is removed in the slowest step, deuterating the α-position of propiophenone (B1677668) would lead to a noticeable decrease in the reaction rate.

Table 1: Representative Primary Kinetic Isotope Effects

| Reaction Type | Typical kH/kD | Implication |

| Proton Transfer | 2.5 - 8 | C-H bond breaking is rate-determining |

| Hydride Transfer | 4 - 7 | H- transfer is rate-determining |

This table provides typical values for primary KIEs. Actual values can vary based on specific reaction conditions.

Secondary Deuterium Kinetic Isotope Effects and Transition State Analysis

Secondary deuterium kinetic isotope effects (2° DKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs but provide crucial information about changes in hybridization and the electronic environment of the transition state. wikipedia.orgprinceton.edu

Secondary KIEs are classified based on the position of the deuterium atom relative to the reaction center. For instance, an α-secondary KIE involves isotopic substitution on the carbon atom undergoing a change in hybridization. A change from sp3 to sp2 hybridization typically results in a normal KIE (kH/kD > 1), while a change from sp2 to sp3 hybridization leads to an inverse KIE (kH/kD < 1). princeton.eduepfl.ch

In the context of this compound, deuteration of the phenyl ring or the ethyl group at positions not directly involved in bond cleavage can reveal subtle details about the transition state. For example, in a nucleophilic addition to the carbonyl group, the hybridization of the carbonyl carbon changes from sp2 to sp3. epfl.ch Deuteration at the α-carbon would be expected to show an inverse secondary KIE. epfl.ch The magnitude of this effect can indicate the extent of bond formation in the transition state. nih.gov

Table 2: Secondary Kinetic Isotope Effects and Hybridization Change

| Hybridization Change | Type of KIE | Expected kH/kD |

| sp3 → sp2 | Normal | ~1.1 - 1.2 |

| sp2 → sp3 | Inverse | ~0.8 - 0.9 |

This table illustrates the general relationship between hybridization changes and the direction of the secondary KIE.

Deuterium Labeling as a Tracer for Atom and Group Transfer in Complex Organic Reactions

Deuterium labeling, as in this compound, is a powerful technique for tracing the movement of atoms and functional groups throughout a complex reaction sequence. zeochem.comnih.gov Because deuterium has nearly identical chemical properties to hydrogen but a different mass, its path can be followed using techniques like mass spectrometry and NMR spectroscopy. libretexts.org

In reactions involving multiple steps and potential rearrangements, this compound can help to distinguish between different possible mechanisms. For instance, if a reaction involves the transfer of a hydrogen atom, using a deuterated starting material allows chemists to determine the origin and destination of that specific atom. sapub.org This is particularly useful in studying group transfer reactions where a fragment of a molecule is moved from one position to another. rsc.orgchemistry-chemists.com

For example, in a catalytic reaction where this compound is a substrate, the distribution of deuterium in the products can reveal whether the deuterium atoms on the phenyl ring or the ethyl group have migrated. This information is invaluable for understanding the intricacies of catalytic cycles and reaction intermediates. nih.gov

Investigation of Tautomerism and Isomerization Processes Involving Deuterium Exchange

Tautomerism, the interconversion of constitutional isomers, often involves the migration of a proton. chemaxon.comlibretexts.org Keto-enol tautomerism is a classic example relevant to ketones like propiophenone. The use of this compound, particularly when deuterated at the α-position, allows for the direct study of the kinetics and equilibrium of this process through deuterium exchange. utwente.nlbiorxiv.org

By monitoring the exchange of deuterium at the α-position with protons from the solvent, or vice versa, the rate of tautomerization can be determined. utwente.nl This can be accomplished under various conditions, such as acid or base catalysis, to understand how these factors influence the enolization process. rsc.org

Similarly, isomerization reactions, which may involve more substantial structural rearrangements, can be investigated using this compound. researchgate.net The deuterium labels serve as markers to track the fate of specific parts of the molecule during the isomerization, helping to elucidate the underlying mechanism.

Role of this compound in Solvent Effect Studies and Reaction Media Investigations

The choice of solvent can significantly impact the rate and mechanism of a chemical reaction. numberanalytics.com this compound is a valuable tool for probing these solvent effects. By studying the KIE in different solvents, researchers can gain insights into how the solvent interacts with the reactants and the transition state. weebly.com

For instance, a change in the magnitude of the KIE when moving from a non-polar to a polar protic solvent can indicate the degree of charge separation in the transition state and how it is stabilized by the solvent. wizeprep.comnih.gov If the solvent itself is a source of protons, using a deuterated solvent like D2O along with this compound can help to unravel complex solvent kinetic isotope effects (SKIEs). libretexts.orgnih.gov These experiments can differentiate between the role of the solvent as a nucleophile, a catalyst, or simply as the reaction medium. libretexts.org

Applications of Propiophenone D10 in Advanced Analytical Methodologies

Utilization as Internal Standards and Calibration Standards in Quantitative Analytical Chemistry

In quantitative analytical chemistry, the primary goal is to determine the exact amount of a specific substance (analyte) in a sample. Propiophenone-D10 is widely used as both an internal and calibration standard to achieve this with high precision. clearsynth.comlibretexts.org An internal standard is a known amount of a compound, chemically similar to the analyte, added to the sample before analysis. libretexts.org It helps to correct for variations that can occur during sample preparation and analysis. libretexts.org

| Parameter | Role of this compound | Benefit |

| Internal Standard | A known quantity is added to every sample (blank, standard, and unknown) at the beginning of the analytical process. | Compensates for analyte loss during sample preparation and instrumental analysis, improving accuracy and precision. libretexts.org |

| Calibration Standard | Used to create a calibration curve, which plots the instrument's response against known concentrations of the analyte. | Enables the determination of the unknown concentration of the analyte in a sample by comparing its response to the calibration curve. clearsynth.com |

Development of Isotope Dilution Mass Spectrometry (IDMS) Methods

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique renowned for its high accuracy and precision. doi.org This method utilizes an isotopically labeled version of the analyte, such as this compound, as an internal standard. doi.orgepa.gov The fundamental principle of IDMS lies in measuring the ratio of the naturally occurring analyte to the isotopically labeled standard. epa.gov

Because the labeled and unlabeled compounds are chemically identical, they behave identically during extraction, derivatization, and chromatographic separation. doi.org Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. doi.org This ensures that the measured ratio remains constant, leading to a highly accurate quantification of the analyte, even in complex matrices where analyte loss is significant. doi.org The use of stable isotope-labeled standards like this compound has been instrumental in the development of robust IDMS methods for the determination of various compounds. doi.orgucl.ac.uk

Enhancing Accuracy and Precision in Chromatography-Mass Spectrometry (GC-MS, LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques that separate chemical mixtures and identify the components at a molecular level. chromatographyonline.com However, their accuracy and precision can be affected by various factors, including matrix effects and instrumental variability. clearsynth.comchromatographytoday.com

The introduction of this compound as an internal standard significantly mitigates these issues. clearsynth.com In both GC-MS and LC-MS analyses, this compound co-elutes with the unlabeled propiophenone (B1677668) (the analyte). By comparing the peak area of the analyte to that of the known concentration of this compound, analysts can correct for variations in injection volume, ionization efficiency, and detector response. libretexts.org This normalization process leads to a substantial improvement in the accuracy and precision of the quantitative results. chromatographytoday.comresearchgate.net For instance, in the analysis of complex samples, the use of an isotopically labeled internal standard can lead to recovery values within the acceptable range of 70-120% with low relative standard deviations (RSDs), demonstrating high accuracy and precision. chromatographyonline.com

Method Validation and Quality Control in Research Laboratories

Method validation is a critical process in research laboratories to ensure that an analytical method is suitable for its intended purpose. zamann-pharma.comwestgard.com It involves a series of experiments designed to assess the method's performance characteristics, including accuracy, precision, linearity, and robustness. westgard.com this compound plays a vital role in this process, particularly when used as an internal standard. clearsynth.comclearsynth.com

During method validation, this compound helps to establish the reliability and reproducibility of the analytical procedure. clearsynth.com By spiking known amounts of the analyte and the internal standard into blank matrices, researchers can evaluate the method's recovery and linearity. zamann-pharma.com Consistent recovery of the internal standard across different concentrations and sample types indicates a robust and reliable method. zamann-pharma.com

In routine quality control (QC), this compound is used to monitor the performance of the analytical system over time. shimadzu.com The response of the internal standard in QC samples is tracked to ensure it remains within predefined limits. Any significant deviation can signal a problem with the instrument or the procedure, prompting corrective action before analyzing actual samples. This ensures the ongoing quality and consistency of the analytical data. ujpronline.com

Applications in Environmental Analysis and Metabolomics Research as a Tracer or Reference Compound

In environmental analysis, this compound can be used as a tracer compound to study the fate and transport of pollutants in various environmental matrices like water and soil. sqslabs.comabu.edu.ngamazonaws.com Its deuterated nature allows it to be distinguished from the naturally occurring propiophenone, enabling scientists to track its movement and degradation pathways. abu.edu.ng It also serves as a valuable reference compound in the development and validation of analytical methods for detecting environmental contaminants. doi.org

Metabolomics is the large-scale study of small molecules, known as metabolites, within cells, biofluids, tissues, or organisms. thermofisher.comazolifesciences.com In untargeted metabolomics, where the goal is to measure as many metabolites as possible, this compound can serve as a reference compound to aid in the identification and quantification of unknown metabolites. azolifesciences.commetabolomicsworkbench.org By comparing the retention time and mass spectral data of unknown compounds to a library of reference standards that includes this compound, researchers can putatively identify metabolites. thermofisher.com In targeted metabolomics, where specific metabolites are quantified, this compound functions as an internal standard to ensure accurate and precise measurements, which is crucial for understanding metabolic pathways and identifying biomarkers of disease. ucl.ac.ukrsc.org

Theoretical and Computational Chemistry Investigations Involving Propiophenone D10

Quantum Chemical Calculations for Optimized Molecular Geometries and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within Propiophenone-D10. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for studying the physical properties of molecules. researchgate.net It is a cost-effective approach that offers a good balance between accuracy and computational expense, making it suitable for molecules of this size. researchgate.net DFT calculations can be employed to determine the optimized molecular geometry of this compound by finding the lowest energy conformation on the potential energy surface.

For the ground state, DFT methods, often using hybrid functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles. researchgate.net These optimized geometrical parameters can then be compared with experimental data for validation. researchgate.net

Beyond the ground state, DFT can be extended to investigate electronic excited states. arxiv.orgiitk.ac.in Time-Dependent DFT (TD-DFT) is a common approach for calculating the energies of low-lying excited states, which is crucial for understanding the molecule's photophysical properties and interpreting its UV-Vis absorption spectrum. iitk.ac.in Studies on related systems have shown that DFT can be used to analyze both ground and excited state properties, providing a comprehensive electronic picture. nih.gov

Ab initio and semi-empirical methods offer alternative approaches for characterizing molecules like this compound.

Ab initio methods are derived from first principles without the inclusion of empirical parameters. aps.org Methods like Hartree-Fock (HF) and post-HF methods such as Møller–Plesset perturbation theory (MP2) provide a rigorous theoretical treatment. acs.org While computationally more demanding than DFT, they can offer benchmark-quality results for molecular structures and energies. Ab initio molecular dynamics, for instance, allows for the simulation of molecular motion while treating nuclear quantum effects, which is particularly relevant for a deuterated species. arxiv.orgnih.gov

Semi-empirical methods are significantly faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify the calculations. libretexts.orghi.is Methods like PM6 or PM7 are designed to handle large molecular systems and can be useful for initial conformational searches or for modeling systems where high-level accuracy is not required. hi.isnih.gov These methods are particularly valuable in computational screening and for studying large biomolecular systems. nih.gov

Density Functional Theory (DFT) Studies on Ground and Excited States

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is instrumental in predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of molecules. uni-wuppertal.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure determination. DFT can be used to predict NMR chemical shifts and spin-spin coupling constants. smu.edu The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate isotropic shielding tensors, which are then converted to chemical shifts by referencing a standard like tetramethylsilane (B1202638) (TMS). faccts.de

For this compound, theoretical calculations would predict distinct ¹H and ¹³C NMR spectra compared to its non-deuterated counterpart. The substitution of hydrogen with deuterium (B1214612) would lead to the disappearance of proton signals from the deuterated positions and changes in the multiplicity of neighboring signals. Theoretical predictions can help assign the remaining signals accurately.

Similarly, spin-spin coupling constants (J-couplings) can be calculated using methods like Coupled Perturbed DFT (CP-DFT). smu.edu These calculations can help in understanding the through-bond connectivity of the molecule.

| Carbon Atom | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | 201.5 | 200.8 |

| C-ipso | 137.8 | 137.1 |

| C-ortho | 129.2 | 128.8 |

| C-meta | 129.0 | 128.5 |

| C-para | 133.5 | 133.0 |

| CH₂ | 32.1 | 31.7 |

| CH₃ | 8.9 | 8.5 |

Theoretical calculations are highly effective in simulating vibrational spectra (Infrared and Raman). rsc.orgnih.gov By performing a frequency calculation at the optimized geometry, one can obtain the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These theoretical spectra can be compared directly with experimental FTIR and FT-Raman spectra. researchgate.net

For this compound, the simulated spectra would be particularly insightful. The vibrational modes involving the deuterium atoms (e.g., C-D stretching, bending) would appear at significantly lower frequencies compared to the corresponding C-H modes in standard propiophenone, due to the heavier mass of deuterium. This isotopic shift is a key feature that can be precisely predicted by calculations. A Potential Energy Distribution (PED) analysis can be performed to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsional modes. nepjol.info

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3070 | 3100-3000 | ν(C-H) |

| Aliphatic C-D Stretch | 2250 | 2300-2100 | ν(C-D) |

| Carbonyl C=O Stretch | 1695 | 1700-1680 | ν(C=O) |

| Aromatic C=C Stretch | 1605 | 1610-1590 | ν(C=C) |

| Aliphatic C-D Bend | 1050 | 1100-1000 | δ(C-D) |

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Modeling of Reaction Transition States and Reaction Coordinate Analysis via KIE Computations

Computational chemistry is essential for studying reaction mechanisms, particularly for characterizing the high-energy transition state (TS) that connects reactants and products. mit.edu Locating the TS structure on the potential energy surface is key to understanding the reaction pathway and calculating the activation energy barrier. arxiv.org

For reactions involving this compound, computational modeling can be used to analyze the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of the light isotopologue (e.g., containing ¹H) to the heavy isotopologue (containing ²H or D). github.iolibretexts.org A primary KIE greater than 1 (kH/kD > 1) is typically observed when a C-H bond is broken in the rate-determining step of the reaction, as the C-D bond is stronger and has a lower zero-point vibrational energy. github.io

DFT calculations can be used to locate the ground state (reactant) and transition state structures for a given reaction. github.com By performing frequency calculations on both the normal (all-¹H) and the deuterated (this compound) versions of the reactant and transition state, the KIE can be computed using principles from statistical mechanics, such as the Bigeleisen-Mayer equation. github.com This analysis provides strong evidence for the reaction mechanism by identifying which bonds are being formed or broken at the transition state. acs.orgnih.gov

| Parameter | Value | Interpretation |

|---|---|---|

| Calculated kH/kD at 298.15 K | 5.2 | Significant primary KIE, suggesting C-H bond breaking in the rate-determining step. |

| ΔE‡ (H) (kcal/mol) | 20.5 | Activation energy for the non-deuterated species. |

| ΔE‡ (D) (kcal/mol) | 21.6 | Activation energy for the deuterated species. |

| Imaginary Frequency (TS, H) | 1550i cm⁻¹ | Corresponds to the C-H stretching motion along the reaction coordinate. |

| Imaginary Frequency (TS, D) | 1120i cm⁻¹ | Lower frequency due to the heavier deuterium isotope, consistent with KIE. |

Molecular Dynamics (MD) Simulations and Conformational Analysis of Deuterated Propiophenone

Molecular dynamics (MD) simulations and computational conformational analysis are powerful tools for investigating the structural dynamics and energetic landscapes of molecules like this compound. ebsco.comwikipedia.org These methods provide insights into the behavior of atoms and molecules, allowing for the prediction of stable conformations and the exploration of rotational energy barriers. ebsco.comnih.gov While specific MD simulation studies exclusively focused on this compound are not prevalent in publicly accessible literature, the principles of these simulations and the extensive computational research on propiophenone and its derivatives allow for a detailed theoretical discussion.

MD simulations for a molecule like this compound would involve defining a force field, which is a set of parameters describing the potential energy of the system. wikipedia.orgnih.gov This force field governs the interactions between atoms, including bond stretching, angle bending, and torsional rotations, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. nih.gov By solving Newton's equations of motion over time, an MD simulation can track the trajectory of each atom, revealing the dynamic behavior of the molecule. wikipedia.orgnih.gov

Conformational analysis of propiophenone, a prerequisite for understanding its deuterated analog, has been the subject of theoretical studies using methods like Density Functional Theory (DFT). researchgate.networldscientific.comresearchgate.net These studies focus on the torsional potential energy surface, particularly the rotation around the C(aryl)-C(carbonyl) and C(carbonyl)-C(ethyl) single bonds.

The key dihedral angle in propiophenone that dictates its conformation is the one between the plane of the phenyl ring and the plane of the carbonyl group. For the closely related acetophenone, the most stable conformation is planar, where the carbonyl group and the phenyl ring are in the same plane. However, for propiophenone, steric hindrance between the ethyl group and the ortho-hydrogens of the phenyl ring can lead to a non-planar ground state conformation. Computational studies on related molecules like 4'-methylpropiophenone (B145568) have been performed to determine stable conformations and energy barriers. researchgate.net

Table 1: Calculated Rotational Barriers and Dihedral Angles for Propiophenone Analogs

The following table presents representative data from computational studies on propiophenone and related molecules, illustrating the types of parameters investigated in conformational analysis. Note that these values are for the non-deuterated species but provide a strong indication of the expected values for this compound.

| Molecule | Method | Torsional Angle (C-C-C=O) | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Propiophenone | DFT | ~30-40° | Not Specified | Inferred from steric considerations |

| 4'-Methylpropiophenone | DFT/B3LYP/6-311++G(d,p) | Not Specified | Not Specified | researchgate.net |

| Acetophenone | Microwave Spectroscopy/Quantum Chemistry | 0° (planar) | ~3.0 | rsc.org |

Table 2: Key Parameters in a Hypothetical MD Simulation of this compound

A molecular dynamics simulation of this compound would require the definition of several key parameters to ensure a physically realistic representation of the system.

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of functions and parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the solvent environment (e.g., water, organic solvent). | Explicit (e.g., TIP3P water) or Implicit (e.g., Generalized Born) |

| Ensemble | Statistical mechanics ensemble defining the thermodynamic state (e.g., NVT, NPT). | NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature) |

| Simulation Time | Total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Time Step | The interval between successive evaluations of forces and positions. | 1-2 femtoseconds (fs) |

The results from such a simulation would provide a detailed picture of the conformational landscape of this compound, including the population of different rotamers, the rates of interconversion between them, and the influence of the solvent environment on its dynamic structure. This information is crucial for understanding its chemical reactivity and physical properties at a molecular level.

Emerging Research Frontiers and Future Perspectives for Propiophenone D10

Propiophenone-D10, a deuterated isotopologue of propiophenone (B1677668), is gaining recognition as a valuable tool in specialized areas of chemical research. Its unique properties, stemming from the replacement of hydrogen with deuterium (B1214612) atoms, allow scientists to probe reaction mechanisms and explore novel chemical transformations. This article focuses on the emerging research frontiers and future perspectives for this compound in advanced materials science, green chemistry, and catalysis.

Q & A

Q. How is Propiophenone-D10 synthesized, and what methodologies ensure isotopic purity?

this compound is typically synthesized via deuterium exchange or by using deuterated precursors. For example, deuteration of the aromatic ring and alkyl chain can be achieved through catalytic exchange with D₂O or via Grignard reactions employing deuterated reagents (e.g., CD₃MgBr). Isotopic purity (>98 atom% D) is confirmed using NMR spectroscopy (e.g., absence of residual proton signals) and mass spectrometry (e.g., molecular ion peaks matching expected deuterium incorporation). High-performance liquid chromatography (HPLC) with deuterium-compatible solvents ensures purification .

Q. What are the primary analytical techniques for characterizing this compound in experimental workflows?

Nuclear magnetic resonance (¹H, ¹³C, and ²H NMR) is critical for structural confirmation and isotopic purity assessment. Mass spectrometry (MS) quantifies deuterium incorporation via molecular ion patterns. Differential scanning calorimetry (DSC) or gas chromatography (GC) may assess physical properties like melting points or volatility. Cross-validation with non-deuterated analogs is essential to confirm spectral assignments .

Q. How is this compound used as an internal standard in quantitative mass spectrometry?

As a stable isotope-labeled internal standard, this compound is spiked into samples prior to extraction to correct for matrix effects and instrument variability. Methodological steps include:

- Optimizing spike concentration to match analyte levels.

- Validating linearity and recovery rates across concentration ranges.

- Ensuring chromatographic separation from non-deuterated analytes to avoid signal overlap .

Advanced Research Questions

Q. How do deuterium isotope effects (KIEs) in this compound influence reaction kinetics in catalytic studies?

Deuterium substitution alters reaction rates due to differences in bond strength (C-D vs. C-H). For example, in hydrogenation or oxidation reactions, KIEs can be measured by comparing rate constants (k_H/k_D) using kinetic experiments under controlled conditions (e.g., temperature, solvent). Isotope-sensitive techniques like infrared spectroscopy or isotopic labeling of intermediates help elucidate mechanistic pathways .

Q. What strategies resolve discrepancies in NMR data when this compound exhibits anomalous splitting or coupling patterns?

Anomalies may arise from residual protons, isotopic impurities, or solvent interactions. Methodological solutions include:

- Re-purifying the compound via recrystallization or column chromatography.

- Conducting variable-temperature NMR to identify dynamic effects.

- Using deuterated solvents (e.g., CDCl₃) and referencing spectra to tetramethylsilane (TMS). Cross-validation with MS or X-ray crystallography can confirm structural integrity .

Q. How can this compound be employed in studying metabolic pathways using isotope tracing?

In metabolic flux analysis, this compound serves as a tracer to track deuterium incorporation into metabolites via LC-MS/MS. Key steps include:

- Designing time-course experiments to capture dynamic labeling patterns.

- Applying computational models (e.g., isotopomer spectral analysis) to quantify pathway activity.

- Validating results with isotopically labeled standards and negative controls .

Q. What experimental designs mitigate deuterium-induced shifts in vibrational spectroscopy (e.g., IR or Raman)?

Deuterium substitution shifts vibrational frequencies (e.g., C-D stretches at ~2100 cm⁻¹ vs. C-H at ~2900 cm⁻¹). To minimize interference:

- Use high-resolution spectrometers with deuterium-specific calibration.

- Compare spectra with non-deuterated analogs to isolate isotope-related bands.

- Pair with computational simulations (e.g., density functional theory) to assign modes accurately .

Methodological Considerations

How to formulate hypothesis-driven research questions involving this compound?

Align questions with gaps in literature (e.g., "How does deuteration affect the photostability of Propiophenone derivatives?"). Structure hypotheses to test isotopic effects on physicochemical properties or reactivity. Ensure questions are specific (e.g., "Does deuteration reduce oxidative degradation rates?") and grounded in prior studies .

Q. What protocols ensure reproducibility in studies using this compound?

Q. How to address ethical and safety concerns when handling deuterated compounds?

Deuterated chemicals require storage under inert conditions (e.g., argon) to prevent isotopic exchange. Safety protocols include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.